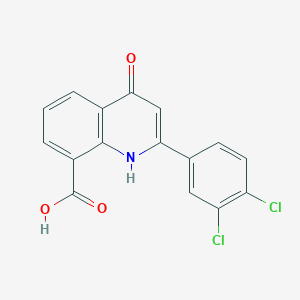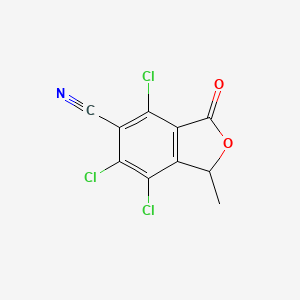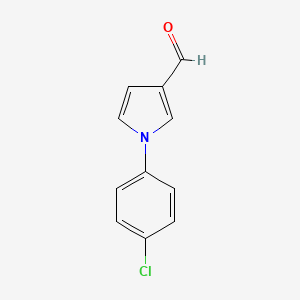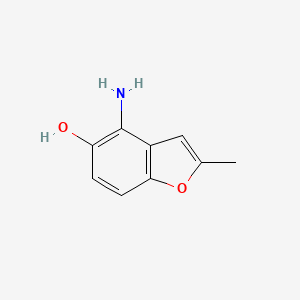![molecular formula C14H15NO3S B12893581 1-[1-(Benzenesulfonyl)-3-ethyl-1H-pyrrol-2-yl]ethan-1-one CAS No. 97188-34-6](/img/structure/B12893581.png)
1-[1-(Benzenesulfonyl)-3-ethyl-1H-pyrrol-2-yl]ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Ethyl-1-(phenylsulfonyl)-1H-pyrrol-2-yl)ethan-1-one is an organic compound that belongs to the class of pyrroles Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 1-(3-Ethyl-1-(phenylsulfonyl)-1H-pyrrol-2-yl)ethan-1-one typically begins with the preparation of the pyrrole ring. This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Sulfonylation: The phenylsulfonyl group is introduced via sulfonylation, where the pyrrole ring is treated with phenylsulfonyl chloride in the presence of a base such as triethylamine.
Ethylation: The ethyl group is introduced through an alkylation reaction, where the pyrrole ring is treated with an ethyl halide in the presence of a strong base like sodium hydride.
Industrial Production Methods: Industrial production of this compound may involve continuous flow chemistry techniques to optimize reaction conditions and improve yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.
Substitution: The phenylsulfonyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyrrole derivatives.
科学的研究の応用
1-(3-Ethyl-1-(phenylsulfonyl)-1H-pyrrol-2-yl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a valuable tool in biochemical studies and drug discovery.
Industry: It can be used in the production of specialty chemicals and materials with specific properties, such as dyes and polymers.
作用機序
The mechanism of action of 1-(3-Ethyl-1-(phenylsulfonyl)-1H-pyrrol-2-yl)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The phenylsulfonyl group can form strong interactions with active sites, while the pyrrole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
類似化合物との比較
1-(3-Methyl-1-(phenylsulfonyl)-1H-pyrrol-2-yl)ethan-1-one: Similar structure but with a methyl group instead of an ethyl group.
1-(3-Ethyl-1-(phenylsulfonyl)-1H-pyrrol-2-yl)propan-1-one: Similar structure but with a propanone group instead of an ethanone group.
Uniqueness: 1-(3-Ethyl-1-(phenylsulfonyl)-1H-pyrrol-2-yl)ethan-1-one is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of the ethyl group, phenylsulfonyl group, and pyrrole ring creates a versatile compound with a wide range of possible chemical transformations and interactions.
特性
CAS番号 |
97188-34-6 |
|---|---|
分子式 |
C14H15NO3S |
分子量 |
277.34 g/mol |
IUPAC名 |
1-[1-(benzenesulfonyl)-3-ethylpyrrol-2-yl]ethanone |
InChI |
InChI=1S/C14H15NO3S/c1-3-12-9-10-15(14(12)11(2)16)19(17,18)13-7-5-4-6-8-13/h4-10H,3H2,1-2H3 |
InChIキー |
ZWQQJFQNHBLFQU-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(N(C=C1)S(=O)(=O)C2=CC=CC=C2)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 1H-imidazo[1,2-b]pyrazol-7-ylcarbamate](/img/structure/B12893508.png)

![Imidazo[1,2-d][1,2,4]triazocine](/img/structure/B12893533.png)



![1H-Benz[f]indene-1,3(2H)-dione, 5,8-dibromo-2-(3-hydroxy-2-quinolinyl)-](/img/structure/B12893555.png)


![5,5-Dimethyl-3-[(naphthalen-2-yl)methanesulfonyl]-4,5-dihydro-1,2-oxazole](/img/structure/B12893570.png)



![N-[(2-Phenyl-4,5-dihydro-1,3-oxazol-5-yl)methyl]benzamide](/img/structure/B12893590.png)
